N-Boc-3-piperidinecarboxaMide
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Overview
Description
tert-Butyl N-(piperidine-3-carbonyl)carbamate: is a chemical compound commonly used as a protecting group in organic synthesis, particularly in peptide synthesis. It is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-piperidinecarboxaMide typically involves the reaction of piperidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(piperidine-3-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, N-Boc-3-piperidinecarboxaMide is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during the coupling of amino acids .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it ideal for multi-step synthesis .
Industry: In the chemical industry, it is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mechanism of Action
The mechanism of action of N-Boc-3-piperidinecarboxaMide involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
- tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- 1-Boc-3-piperidone
Uniqueness: tert-Butyl N-(piperidine-3-carbonyl)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
tert-butyl N-(piperidine-3-carbonyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-9(14)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFNMBJPNFCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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